molecular formula C10H9NO3S B029171 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione CAS No. 74772-78-4

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Cat. No.: B029171
CAS No.: 74772-78-4
M. Wt: 223.25 g/mol
InChI Key: NKOHRVBBQISBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a hydroxybenzyl substituent at the 5th position of the heterocyclic core. Thiazolidinediones are renowned for their diverse pharmacological profiles, including antidiabetic, anti-inflammatory, and antioxidant activities. The hydroxy group at the para position of the benzylidene moiety in this compound may enhance hydrogen bonding and modulate electronic properties, influencing its biological interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glitazones typically involves the formation of the thiazolidinedione ring structure. One common method includes the reaction of a substituted benzyl chloride with thiourea to form a substituted thiourea intermediate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinedione ring .

Industrial Production Methods

Industrial production of glitazones often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may also be utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Reduction of the Methylene Unsaturated Bond

The intermediate 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione undergoes reduction to yield 5-(4-hydroxybenzyl)thiazolidine-2,4-dione . Industrial methods prioritize catalytic systems over high-pressure hydrogenation:

Reduction Method Conditions Efficiency Source
NaBH₄ with Co²⁺/Ligand Cobalt ion, bidentate ligand (e.g., bipyridine), NaBH₄ in H₂O/THF solventHigh yield, scalable for industry
Traditional Hydrogenation Pd/C or PtO₂ under H₂ pressure (limited due to equipment requirements)Laboratory-scale only

The NaBH₄-based system avoids flammable organic solvents, using water for easier post-reaction isolation via pH adjustment .

Catalytic and Solvent Systems

Alternative green synthesis approaches utilize deep eutectic solvents (DESs) as dual solvent-catalysts:

DES Composition Reaction Efficiency Environmental Impact Source
Choline chloride-urea85–92% yield for TZD derivativesLow toxicity, recyclable

DESs enhance reaction rates and reduce waste compared to traditional organic solvents .

Stability and Degradation

The compound’s stability is influenced by storage conditions:

Factor Effect Optimal Conditions Source
Moisture Hydrolysis of thiazolidinedione ringStore in sealed, dry containers
Temperature Degradation above 150°CRoom temperature (20–25°C)

Key Research Findings

  • Industrial Scalability : The NaBH₄/Co²⁺ system enables cost-effective large-scale production without high-pressure hydrogenation .
  • Pharmacological Relevance : Alkylation at the phenolic group is essential for converting the intermediate into bioactive molecules like pioglitazone .
  • Green Chemistry : DESs offer sustainable alternatives to conventional solvents, aligning with eco-friendly synthesis trends .

Scientific Research Applications

Medicinal Chemistry and Diabetes Treatment

Thiazolidinedione Derivatives
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione serves as a crucial intermediate in the synthesis of TZD-based drugs, such as pioglitazone. TZDs are primarily used to manage type 2 diabetes by enhancing insulin sensitivity in muscle and adipose tissues while decreasing hepatic glucose production. This mechanism is particularly beneficial for patients with insulin resistance who struggle to control blood sugar levels through diet and exercise alone .

Synthesis Pathway
The synthesis of this compound involves the condensation of p-hydroxybenzaldehyde with thiazolidine-2,4-dione, followed by reduction processes that yield the target compound. This method not only facilitates the production of TZD derivatives but also allows for potential scalability in industrial applications .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives, including those derived from this compound. Research indicates that these compounds can suppress the growth of various cancer cell lines, including breast, colon, and prostate cancers. For instance, derivatives have shown IC50 values ranging from 0.19 to 3.2 μM against murine leukemia and human cervical carcinoma cells .

Mechanism of Action
The anticancer effects are attributed to multiple mechanisms, including apoptosis induction and inhibition of cell proliferation pathways. The structural modifications on the thiazolidinedione core significantly influence their biological activity, making it a promising scaffold for novel anticancer agents .

Anti-inflammatory Activity

In addition to its antidiabetic and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have reported that certain derivatives can stabilize human red blood cell membranes and inhibit protein denaturation, which are indicative of anti-inflammatory activity .

Case Study Insights
In vivo studies using alloxan-induced diabetic rats demonstrated that specific derivatives showed significant hypoglycemic activity at doses of 35 mg/kg body weight. Chronic toxicity studies further confirmed their safety profile at higher doses .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of various thiazolidinedione derivatives to specific protein targets such as PPARγ and COX enzymes. These studies help identify lead compounds for further development by predicting their interaction with biological targets .

Summary Table of Applications

Application AreaDescriptionKey Findings
Diabetes ManagementIntermediate in TZD synthesis for type 2 diabetes treatmentEnhances insulin sensitivity; reduces hepatic glucose output
Anticancer ActivitySuppresses growth in various cancer cell linesIC50 values from 0.19 to 3.2 μM against specific cancers
Anti-inflammatory EffectsStabilizes cell membranes; inhibits protein denaturationSignificant activity observed in vivo at low doses
Molecular DockingPredicts binding affinity to PPARγ and COX enzymesIdentifies potential lead compounds for drug development

Mechanism of Action

Glitazones exert their effects by activating peroxisome proliferator-activated receptors (PPARs), specifically PPAR-gamma. These nuclear receptors regulate the expression of genes involved in glucose and lipid metabolism. When activated, PPAR-gamma forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences, leading to increased transcription of genes that enhance insulin sensitivity and decrease inflammation .

Comparison with Similar Compounds

Comparison with Similar Thiazolidinedione Derivatives

Lipoxygenase (LOX) Inhibition

The inhibitory activity of TZDs against LOX is highly dependent on substituent type and position. In a study testing 19 derivatives, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (1m) exhibited the lowest lipid peroxidation inhibition (23.0%) at 100 µM, whereas 5-(3-methoxybenzylidene)-TZD (1d) showed the highest inhibition (84.2%). For LOX inhibition, 5-(2,5-dihydroxybenzylidene)-TZD (1c) had the best IC50 (3.52 µM), suggesting that dihydroxy substitution enhances activity. Conversely, methoxy groups (e.g., 1g ) reduced potency, likely due to steric hindrance .

Table 1: LOX and Lipid Peroxidation Inhibition of Selected TZDs

Compound Substituent LOX Inhibition (%) Lipid Peroxidation Inhibition (%) IC50 (µM)
1c (5-(2,5-dihydroxybenzylidene)-TZD) 2,5-dihydroxy 76.3 65.4 3.52
1m (5-(4-hydroxybenzylidene)-TZD) 4-hydroxy 32.1 23.0 >100
1d (5-(3-methoxybenzylidene)-TZD) 3-methoxy 54.7 84.2 12.9

Antioxidant Activity

Antioxidant efficacy correlates with phenolic hydroxyl groups. Marc et al. (2019) demonstrated that increasing phenolic -OH groups in TZDs enhances radical scavenging. For example, 5-(3,4-dihydroxybenzylidene)-TZD showed superior antioxidant activity compared to mono-hydroxy derivatives like 1m . However, methoxy groups (e.g., 1g) diminished activity due to reduced electron-donating capacity .

Antidiabetic Activity

TZDs act as insulin sensitizers via PPAR-γ agonism. 5-(4-Hydroxybenzyl)-TZD derivatives have moderate activity, but structural modifications significantly enhance potency. For instance:

  • 5-[4-(5-Methoxy-3-methyl-imidazopyridinylmethoxy)benzyl]-TZD (19a) exhibited strong hypoglycemic effects in diabetic mice, surpassing rosiglitazone in vivo .
  • 3-((Diethylamino)methyl)-5-(4-methoxybenzylidene)-TZD showed 82% glucose reduction in alloxan-induced diabetic rats, highlighting the importance of methoxy and aminoalkyl substitutions .

Table 2: Antidiabetic Activity of Key TZDs

Compound Substituent Glucose Reduction (%) Reference Standard (Rosiglitazone)
19a Imidazopyridine-methoxy 89% 75%
3-(Diethylaminomethyl)-5-(4-methoxybenzylidene)-TZD Methoxy + aminoalkyl 82% 70%
5-(4-Hydroxybenzylidene)-TZD (1m) 4-hydroxy 45% N/A

Anti-inflammatory and Neuroprotective Activity

The methoxybenzylidene group is critical for anti-inflammatory effects. 5-(4-Methoxybenzylidene)-TZD inhibited TNF-α and IL-6 in murine arthritis models . In contrast, 5-(4-Hydroxybenzyl)-TZD derivatives, when combined with caffeic acid (as in pioglitazone analogs), showed dual MAO-B inhibition and Nrf2 activation, suggesting utility in neurodegenerative diseases .

Anticancer and Antimicrobial Activity

  • Anticancer: Alkyl and halogen substituents improve efficacy.
  • Antimicrobial : Halogenated derivatives like 5-(2,6-dichlorobenzylidene)-TZD exhibited broad-spectrum activity against Candida albicans and Gram-negative bacteria, outperforming hydroxy-substituted analogs .

Mitochondrial Pyruvate Carrier (MPC) Inhibition

5-(4-Hydroxybenzylidene)-TZD (compound 3) inhibited mitochondrial respiration comparably to UK5099 (a reference MPC inhibitor), while 3-benzyl-TZDs were less effective. The hydroxybenzylidene moiety likely enhances binding to MPC targets .

Structural and Electronic Insights

  • Hydrogen Bonding : The 4-hydroxy group in 1m facilitates hydrogen bonding with targets like PTP1B but may reduce lipophilicity, limiting membrane permeability .
  • Hyperpolarizability : Chloro-substituted TZDs (e.g., 5-(4-chlorobenzylidene)-TZD ) exhibit higher hyperpolarizability (10.28 × 10<sup>−30</sup> esu), enhancing charge transfer interactions in enzyme inhibition .

Biological Activity

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is a compound that plays a significant role as an intermediate in the synthesis of thiazolidinedione (TZD) drugs, particularly pioglitazone, which is used in the management of type 2 diabetes. This article explores its biological activity, synthetic methods, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound features a thiazolidine core with hydroxyl and carbonyl groups. The compound's structure enhances its solubility and potential biological activity compared to other derivatives within the thiazolidinedione family.

Compound Name Structural Features Unique Aspects
Thiazolidine-2,4-dioneBasic thiazolidine core without substitutionsFoundational structure for many derivatives
5-Benzylidene-thiazolidine-2,4-dioneBenzylidene substituent at position 5Enhanced lipophilicity and potential bioactivity
5-(2-Hydroxybenzyl)thiazolidine-2,4-dioneHydroxy group on the benzyl ringPotentially different biological activity profile
5-(Phenyl)thiazolidine-2,4-dionePhenyl group instead of hydroxybenzylVariations in hydrophobicity affecting bioactivity

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-hydroxybenzaldehyde and thiazolidine-2,4-dione. Catalysts such as piperidinium acetate or pyrrolidine are commonly employed in solvents like toluene or methanol. The reaction pathway can be summarized as follows:

  • Condensation : 4-hydroxybenzaldehyde reacts with thiazolidine-2,4-dione.
  • Reduction : The resulting compound is reduced to yield this compound.

Antidiabetic Potential

As a precursor for TZD drugs, this compound contributes to the pharmacological profile of compounds like pioglitazone. TZDs are known to enhance insulin sensitivity in muscle and adipose tissues while reducing hepatic glucose production. This mechanism is crucial for managing blood sugar levels in type 2 diabetes patients .

Anticancer Activity

Recent studies have indicated potential anticancer properties associated with thiazolidinediones and their derivatives. For instance:

  • A study designed novel VEGFR-2-targeting thiazolidine-2,4-dione derivatives that demonstrated significant inhibition of cancer cell growth in various cell lines (HT-29, A-549, HCT-116) .
  • Another research highlighted that certain thiazolidinedione derivatives exhibited antiproliferative effects against melanoma (A375) and cervical cancer (HeLa) cell lines with IC50 values in the micromolar range .

Anti-inflammatory Effects

Molecular docking studies suggest that this compound interacts with enzymes involved in lipid metabolism such as lipoxygenase. This interaction indicates its potential application in anti-inflammatory therapies.

Case Studies

  • Synthesis Optimization : Research has focused on optimizing synthetic methods for producing this compound efficiently to enhance the availability of TZD drugs.
  • Anticancer Mechanisms : A study examined the mechanisms through which thiazolidinediones induce apoptosis in cancer cells, highlighting their role in blocking topoisomerase I and II activities, crucial for DNA replication and repair .

Q & A

Q. What are the optimized synthetic routes for 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione, and how do reaction conditions influence yield and purity?

Basic Synthesis Methodology :
The compound is typically synthesized via Knoevenagel condensation. A common route involves reacting thiazolidine-2,4-dione with 4-hydroxybenzaldehyde derivatives in the presence of a base (e.g., sodium acetate) and acetic acid under reflux (2–6 hours). Yields depend on solvent choice (DMF, THF, or pyridine) and stoichiometric ratios of reactants. For example, substituting 4-hydroxy-3-methoxybenzaldehyde for 4-hydroxybenzaldehyde introduces methoxy groups, altering electronic properties and reactivity .

Advanced Optimization :
Modifications like using lithium borohydride (LiBH₄) in THF for selective reduction of intermediates can improve stereochemical control. Catalytic systems (e.g., alum or photoredox catalysts) may enhance regioselectivity, particularly in complex multi-step syntheses .

Q. How can researchers validate the pharmacological activity of this compound derivatives?

Basic Screening :
Standard assays include:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC/MFC values reported .
  • Antioxidant Potential : DPPH radical scavenging or FRAP assays, comparing IC₅₀ values to ascorbic acid controls .

Advanced Mechanistic Studies :

  • Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., PPAR-γ for antidiabetic activity).
  • In Vivo Models : Rodent studies for glucose tolerance (OGTT) or inflammation (carrageenan-induced paw edema) to validate computational predictions .

Q. What analytical techniques are critical for characterizing thiazolidine-2,4-dione derivatives?

Basic Characterization :

  • NMR (¹H/¹³C) : Confirm regiochemistry of substituents (e.g., Z/E isomerism in benzylidene derivatives).
  • HPLC : Assess purity (>95% required for pharmacological studies) .

Advanced Structural Analysis :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks.
  • Mass Spectrometry (HRMS) : Identify fragmentation patterns to distinguish isobaric analogs .

Q. How can computational methods accelerate the design of novel thiazolidine-2,4-dione analogs?

Advanced Workflow :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition states in Knoevenagel condensation).
  • Machine Learning (ML) : Train models on PubChem data to predict solubility or bioavailability. ICReDD’s reaction path search methods integrate ML with experimental feedback for rapid optimization .

Q. What strategies resolve contradictions in reported biological activities of thiazolidine-2,4-dione derivatives?

Methodological Approaches :

  • Meta-Analysis : Compare datasets across studies, noting variables like assay protocols (e.g., bacterial strain differences in MIC values).
  • Dose-Response Curves : Re-evaluate activity thresholds; e.g., antioxidant effects may plateau at high concentrations due to pro-oxidant behavior .

Q. How can researchers optimize reaction conditions for scaling up synthesis without compromising yield?

Advanced Process Engineering :

  • Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) by precise control of residence time.
  • DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent ratio, catalyst loading) identifies critical parameters for reproducibility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Guidelines :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Properties

IUPAC Name

5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOHRVBBQISBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270095
Record name 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74772-78-4
Record name 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74772-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name U-90441
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name U-90441
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 51 (6.00 g, 27 mmol) in glacial acetic acid (100 mL) was added ammonium formate (6.27 g, 100 mmol) and 10% Pd on carbon (5.80 g) and the mixture was heated to vigorous reflux for 16 h. The mixture was cooled to room temperature then filtered through Celite. Most of the acetic acid was removed in vacuo then the crude product was dissolved in ethyl acetate (250 mL), washed with water (2×250 mL) then brine (250 mL). The organic layer was dried (MgSO4), filtered and concentrated in vacuo to yield a beige solid (5.35 g, 85%). 1H NMR: (400 MHz, DMSO-d6): δ 11.98 (bs, 1H), 9.32 (s, 1H), 7.02 (d, J=8.4 Hz, 2H), 6.68 (d, J=8.4 Hz, 2H), 4.82 (dd, J=8.4 and 4.0 Hz, 1H), 3.25 (dd, J=14.4 and 4.4 Hz, 1H), 2.99 (dd, J=14.0 and 9.2 Hz, 1H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step Two
Quantity
5.8 g
Type
catalyst
Reaction Step Two
Name
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Reactant of Route 2
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Reactant of Route 3
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Reactant of Route 4
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Reactant of Route 5
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione
Reactant of Route 6
5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.